molecular formula C8H10N2O2 B012230 1,4-Diacetyl-2-methylimidazole CAS No. 108512-13-6

1,4-Diacetyl-2-methylimidazole

Cat. No.: B012230
CAS No.: 108512-13-6
M. Wt: 166.18 g/mol
InChI Key: WVUUNQLBCBUIIE-UHFFFAOYSA-N
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Description

1,4-Diacetyl-2-methylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of acetyl groups at the 1 and 4 positions and a methyl group at the 2 position of the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diacetyl-2-methylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can yield disubstituted imidazoles .

Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ to produce trisubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

1,4-Diacetyl-2-methylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce imidazole derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 1,4-Diacetyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,4-Diacetyl-2-methylimidazole can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(1-acetyl-2-methylimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5(11)8-4-10(7(3)12)6(2)9-8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUUNQLBCBUIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549982
Record name 1,1'-(2-Methyl-1H-imidazole-1,4-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108512-13-6
Record name 1,1'-(2-Methyl-1H-imidazole-1,4-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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